![molecular formula C9H9BrN2O B2494370 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 2253638-88-7](/img/structure/B2494370.png)
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
Scientific Research Applications
Dopamine D3 Receptor Ligands
- Application : 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one serves as an intermediate in the synthesis of benzolactams, which are potential dopamine D3 receptor ligands . These ligands could be valuable tools for studying receptor function and developing therapeutic agents.
MK2-Inhibitors
- Application : Researchers have synthesized selective 3-aminopyrazole-based MK2 inhibitors using 6-bromo-3,4-dihydro-isoquinolin-1-one as a key building block. These inhibitors have been shown to inhibit intracellular phosphorylation of hsp27 and suppress LPS-induced TNFα release in cells . Their potential therapeutic applications include anti-inflammatory drugs.
Antioomycete Activity
- Application : Derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including 7-amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one, were synthesized and tested for antioomycete activity against Pythium recalcitrans. Some derivatives exhibited superior activity, suggesting their potential use in plant disease management .
Medicinal Chemistry
Mechanism of Action
Target of Action
The primary targets of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one are Dopamine D3 receptors and MK2-inhibitors . Dopamine D3 receptors are part of the dopamine receptor family, which plays a crucial role in the central nervous system, affecting behavior and cognition. MK2-inhibitors are involved in the regulation of inflammatory responses and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the active sites of the Dopamine D3 receptors and MK2-inhibitors . This binding results in the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopaminergic signaling pathway and the MAPK-activated protein kinase 2 (MK2) pathway . The dopaminergic signaling pathway is involved in various neurological processes, including reward, addiction, and movement. The MK2 pathway plays a role in inflammatory responses and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of intracellular phosphorylation of hsp27 and the release of TNFα in cells . These effects can lead to changes in cell signaling and potentially influence various biological processes, including inflammation and cell proliferation .
properties
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKNVLUUINZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one |
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